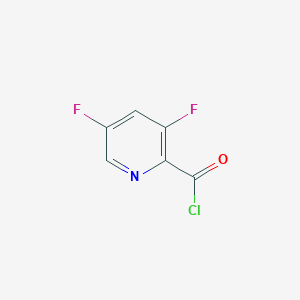
3,5-Difluoropyridine-2-carbonyl chloride
描述
3,5-Difluoropyridine-2-carbonyl chloride: is a fluorinated pyridine derivative with the molecular formula C6H2ClF2NO . This compound is notable for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms in the pyridine ring imparts unique chemical properties, making it a valuable intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridine-2-carbonyl chloride typically involves the chlorination of 3,5-difluoropyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:
C6H2F2NO2+SOCl2→C6H2ClF2NO+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
化学反应分析
Types of Reactions: 3,5-Difluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 3,5-difluoropyridine-2-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,5-difluoropyridine-2-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
科学研究应用
Chemistry: 3,5-Difluoropyridine-2-carbonyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates
Industry: The compound finds applications in the agrochemical industry for the development of herbicides and pesticides. Its unique chemical properties contribute to the efficacy and selectivity of these products .
作用机制
The mechanism of action of 3,5-Difluoropyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce fluorinated pyridine moieties into target molecules. The presence of fluorine atoms can influence the electronic properties of the pyridine ring, affecting the compound’s interaction with biological targets .
相似化合物的比较
- 3,5-Difluoropyridine-2-carbonitrile
- 3,5-Difluoropyridine-2-carboxylic acid
- 2,3,5-Trifluoropyridine
Comparison: 3,5-Difluoropyridine-2-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, 3,5-Difluoropyridine-2-carbonitrile and 3,5-Difluoropyridine-2-carboxylic acid have different functional groups (cyano and carboxylic acid, respectively), leading to distinct reactivity profiles. The trifluorinated analog, 2,3,5-Trifluoropyridine, exhibits different electronic properties due to the additional fluorine atom .
属性
IUPAC Name |
3,5-difluoropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCZGABKNKALMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)
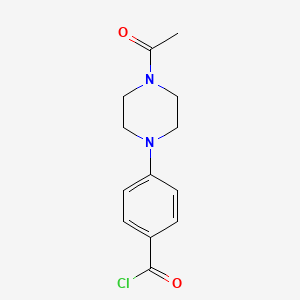
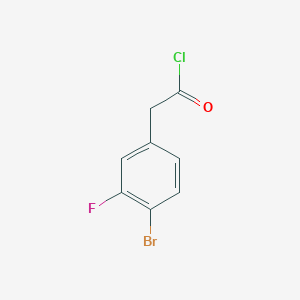
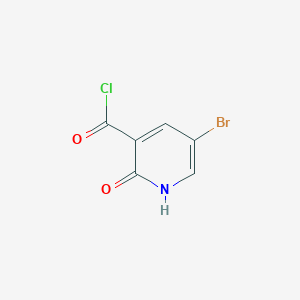
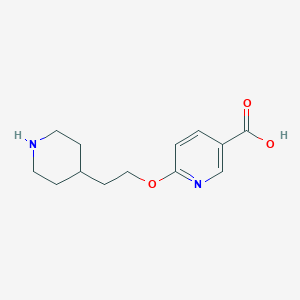
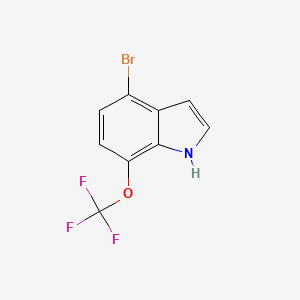

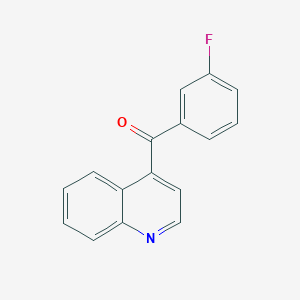
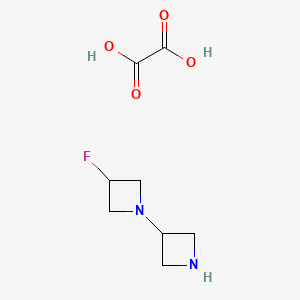
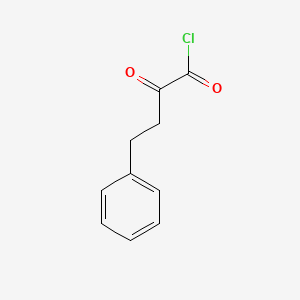
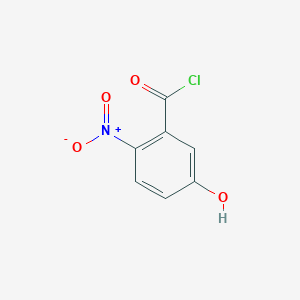
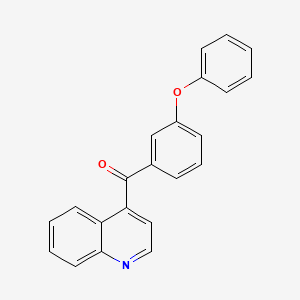
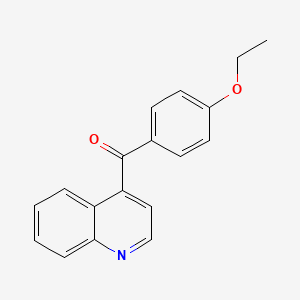
![Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1407574.png)
